An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2H-1,4-benzothiazin-3(4H)-one
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2H-1,4-benzothiazin-3(4H)-one
This guide provides a comprehensive overview of the core physicochemical properties of 2-Methyl-2H-1,4-benzothiazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While experimental data for this specific molecule is limited in published literature, this document synthesizes information from closely related analogues, established synthetic methodologies, and computational predictions to offer a robust profile for researchers and scientists.
Introduction: The 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties[1][2][3]. The fusion of a benzene ring with a thiazine ring creates a unique three-dimensional structure that can effectively interact with various biological targets. The title compound, 2-Methyl-2H-1,4-benzothiazin-3(4H)-one, represents a fundamental member of this class, featuring a methyl group at the stereogenic C2 position. Understanding its intrinsic physicochemical properties is crucial for the rational design of novel derivatives with tailored pharmacological profiles.
Synthesis and Structural Elucidation
The synthesis of the 2H-1,4-benzothiazin-3(4H)-one scaffold is well-established, typically proceeding via the condensation of 2-aminothiophenol with an appropriate α-halo carbonyl compound[2][4]. For the target molecule, 2-Methyl-2H-1,4-benzothiazin-3(4H)-one, a logical and efficient approach involves the reaction of 2-aminothiophenol with an ethyl 2-bromopropionate.
Proposed Synthetic Protocol
This protocol is based on established methods for analogous structures and is presented as a robust starting point for laboratory synthesis.
Reaction: 2-Aminothiophenol reacts with ethyl 2-bromopropionate in the presence of a base to yield 2-Methyl-2H-1,4-benzothiazin-3(4H)-one. The base serves to deprotonate the thiol, facilitating nucleophilic attack on the electrophilic carbon of the bromopropionate.
Step-by-Step Methodology:
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Reaction Setup: To a solution of 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a non-nucleophilic base like triethylamine (1.2 eq) or potassium carbonate (1.5 eq).
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Addition of Electrophile: While stirring the solution at room temperature, add ethyl 2-bromopropionate (1.1 eq) dropwise.
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Reaction Progression: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 4-8 hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-Methyl-2H-1,4-benzothiazin-3(4H)-one.
Causality Behind Experimental Choices:
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Solvent: Ethanol and DMF are polar aprotic solvents that can effectively dissolve the reactants and facilitate the SN2 reaction.
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Base: A non-nucleophilic base is crucial to prevent side reactions with the electrophilic ester. Triethylamine is a common choice due to its volatility, which simplifies removal during work-up.
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Temperature: Heating the reaction provides the necessary activation energy for the cyclization to occur at a reasonable rate.
Caption: Synthetic workflow for 2-Methyl-2H-1,4-benzothiazin-3(4H)-one.
Physicochemical Properties
Due to the scarcity of direct experimental data for 2-Methyl-2H-1,4-benzothiazin-3(4H)-one, the following table includes data for the parent scaffold and computationally predicted values for closely related analogues to provide a comprehensive profile.
| Property | 2-Methyl-2H-1,4-benzothiazin-3(4H)-one (Predicted/Estimated) | 2H-1,4-Benzothiazin-3(4H)-one (Experimental/Predicted) | Rationale/Reference |
| Molecular Formula | C₉H₉NOS | C₈H₇NOS | - |
| Molecular Weight | 179.24 g/mol | 165.21 g/mol | - |
| Melting Point | Not reported | 176-178 °C | |
| Boiling Point | Not reported | Not reported | - |
| Appearance | Expected to be a crystalline solid | White crystalline powder | [3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in organic solvents. | General property of similar heterocyclic compounds. |
| logP (XLogP3) | ~1.9 (Estimated) | 1.4 | [5] |
| pKa | Not reported | Not reported | - |
Expert Insights: The addition of a methyl group at the C2 position is expected to increase the lipophilicity of the molecule, which is reflected in the estimated higher logP value compared to the parent scaffold. This has implications for its pharmacokinetic properties, such as membrane permeability and protein binding. The melting point is likely to be slightly lower than the parent compound due to the disruption of crystal packing by the methyl group.
Spectroscopic Characterization
Predicted ¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| CH₃ (at C2) | 1.4 - 1.6 | Doublet | ~7 Hz | Coupled to the proton at C2. |
| H (at C2) | 3.6 - 3.8 | Quartet | ~7 Hz | Coupled to the methyl group at C2. |
| NH (at N4) | 10.5 - 11.0 | Broad Singlet | - | The chemical shift can vary with concentration and solvent. |
| Aromatic Protons | 7.0 - 7.6 | Multiplet | - | A complex multiplet arising from the four protons on the benzene ring. |
Predicted ¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| CH₃ (at C2) | 18 - 22 | Aliphatic methyl carbon. |
| C2 | 35 - 40 | Methine carbon in the thiazine ring. |
| C3 (C=O) | 165 - 170 | Carbonyl carbon of the lactam. |
| Aromatic Carbons | 115 - 140 | Six distinct signals for the aromatic carbons. |
Predicted IR Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3300 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Lactam) | 1660 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-S Stretch | 600 - 800 | Weak |
Self-Validating Protocol for Spectroscopic Analysis:
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Acquire Data: Obtain ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) data for the synthesized compound.
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Verify Molecular Formula: Confirm the molecular formula (C₉H₉NOS) through HRMS.
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Confirm Functional Groups: Identify the key functional groups (N-H, C=O, aromatic ring) using the IR spectrum and compare with the predicted values.
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Structural Elucidation: Assign the proton and carbon signals in the NMR spectra. 2D NMR techniques (COSY, HSQC, HMBC) can be employed to confirm the connectivity and finalize the structure.
Stability and Reactivity
The 2H-1,4-benzothiazin-3(4H)-one core is generally a stable heterocyclic system[3]. However, the reactivity can be influenced by substituents and reaction conditions.
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Stability: Some derivatives of benzothiazine have been reported to exhibit instability under acidic or basic conditions, which can lead to ring-opening or dimerization[2]. It is advisable to store the compound in a cool, dry place and to use it in neutral or mildly acidic/basic conditions when possible.
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Reactivity:
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The NH proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation at the 4-position[8][9].
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The carbonyl group can potentially undergo reduction, although this is less common for lactams.
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The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the electron-donating nature of the sulfur and nitrogen atoms.
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Potential Applications in Drug Discovery
The 1,4-benzothiazine scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have shown promise as:
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Acetylcholinesterase Inhibitors: For the potential treatment of Alzheimer's disease[6][10].
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Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines[3].
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Antimicrobial Agents: Showing activity against a range of bacteria and fungi[1].
The title compound, 2-Methyl-2H-1,4-benzothiazin-3(4H)-one, serves as a crucial starting material or fragment for the synthesis of more complex and potent drug candidates. Its physicochemical properties, particularly its lipophilicity and hydrogen bonding capacity, are key determinants of its drug-like characteristics.
Caption: The central role of the core scaffold in developing therapeutic agents.
Conclusion
2-Methyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound with significant potential in medicinal chemistry. While direct experimental data on its physicochemical properties are not extensively documented, a comprehensive profile can be constructed through an understanding of its synthesis, the analysis of related compounds, and computational predictions. This guide provides researchers and drug development professionals with the foundational knowledge required to effectively utilize this important chemical entity in their scientific endeavors.
References
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[Synthesis of 1,2,3-triazole-piperazin-benzo[b][8][11]thiazine 1,1-dioxides - NIH]([Link])
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[Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][8][11]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - MDPI]([Link])
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[Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][8][11]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC - PubMed Central]([Link])
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